molecular formula C8H12O B13455279 Exo-5-norbornene-2-methanol CAS No. 67505-46-8

Exo-5-norbornene-2-methanol

Cat. No.: B13455279
CAS No.: 67505-46-8
M. Wt: 124.18 g/mol
InChI Key: LUMNWCHHXDUKFI-RNJXMRFFSA-N
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Description

Exo-5-Norbornene-2-methanol is a derivative of norbornene, a bicyclic hydrocarbon. This compound is widely used as a monomer in the synthesis of polynorbornenes through vinyl polymerization or ring-opening metathesis polymerization (ROMP). It is also utilized as an intermediate in the synthesis of photoresist materials and various pharmaceutically and biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Exo-5-Norbornene-2-methanol can be synthesized through the hydrolysis of exo-5-norbornene-2-carboxylic acid esters. The reaction typically involves the use of water and a base such as sodium methoxide or potassium tert-butoxide. The reaction conditions favor the formation of the exo-isomer over the endo-isomer .

Industrial Production Methods: In industrial settings, the compound is often produced through the co-polymerization of 5-norbornene-2-methanol with ethylene using heterogeneous silica-supported catalysts. This method allows for the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Exo-5-Norbornene-2-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Exo-5-norbornene-2-carboxylic acid.

    Reduction: Exo-5-norbornane-2-methanol.

    Substitution: Exo-5-norbornene-2-halides or exo-5-norbornene-2-amines.

Scientific Research Applications

Exo-5-Norbornene-2-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of exo-5-norbornene-2-methanol primarily involves its role as a monomer in polymerization reactions. In ring-opening metathesis polymerization (ROMP), the compound reacts with a catalyst, typically a ruthenium-based metal carbene complex, to form long polymer chains. The release of ring strain from the cyclic olefin drives the polymerization process .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its higher reactivity in ring-opening metathesis polymerization compared to its endo isomer. This makes it particularly valuable in the synthesis of polynorbornenes with high thermal stability and transparency .

Properties

CAS No.

67505-46-8

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]methanol

InChI

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8-/m0/s1

InChI Key

LUMNWCHHXDUKFI-RNJXMRFFSA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1C=C2)CO

Canonical SMILES

C1C2CC(C1C=C2)CO

Origin of Product

United States

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